Boc-Lys(Boc)-OSu

Catalog No.
S688300
CAS No.
30189-36-7
M.F
C20H33N3O8
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys(Boc)-OSu

CAS Number

30189-36-7

Product Name

Boc-Lys(Boc)-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Molecular Formula

C20H33N3O8

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1

InChI Key

IQVLXQGNLCPZCL-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Synonyms

Boc-Lys(Boc)-OSu;30189-36-7;(S)-2,5-Dioxopyrrolidin-1-yl2,6-bis((tert-butoxycarbonyl)amino)hexanoate;ST51014923;N|A,N|A-Di-Boc-L-lysinehydroxysuccinimideester;N,N-Di-Boc-L-lysinehydroxysuccinimideester;Nalpha,Nepsilon-Di-Boc-L-lysinehydroxysuccinimideester;n,n'-di-boc-l-lysinehydroxysuccinimideester;Boc-Lys-(Boc)-OSu;PubChem14936;15131_ALDRICH;SCHEMBL3754005;15131_FLUKA;CTK8B7794;MolPort-003-926-665;C20H33N3O8;ANW-58645;CB-904;ZINC71788002;AKOS015924124;AKOS015950988;RTR-012998;AK-78699;U798;AB1006885

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Boc-Lys(Boc)-OSu (CAS 30189-36-7) is a derivative of the amino acid L-lysine, where both the alpha- and epsilon-amino groups are protected by tert-butoxycarbonyl (Boc) groups, and the carboxylic acid is pre-activated as an N-hydroxysuccinimide (OSu) ester. This structure makes it a key reagent for introducing protected lysine residues during solid-phase peptide synthesis (SPPS) and for conjugating lysine to other molecules. The acid-labile nature of the Boc groups allows for their simultaneous removal under acidic conditions, such as with trifluoroacetic acid (TFA), which is a foundational step in Boc-based synthesis strategies. Its primary function is to provide a stable, ready-to-use building block that eliminates the need for in-situ activation steps, thereby streamlining synthesis workflows.

Substituting Boc-Lys(Boc)-OSu with its free acid precursor, Boc-Lys(Boc)-OH, necessitates the use of separate coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This *in situ* activation approach introduces significant process variables, including the handling of moisture-sensitive reagents and the formation of difficult-to-remove byproducts, such as N-acylurea, which complicates purification and can lower final product yield. Opting for an alternative protecting group strategy, such as Fmoc-Lys(Fmoc)-OSu, is not a direct replacement; it requires a complete change in synthesis chemistry from an acid-labile (Boc) to a base-labile (Fmoc) deprotection strategy, fundamentally altering the entire workflow and compatibility with other reagents. Therefore, replacing this pre-activated, purification-friendly building block introduces substantial risks to process reproducibility, purity, and overall project timelines.

Process Simplification: Eliminates In-Situ Activation and Byproduct Formation

Using a pre-activated N-hydroxysuccinimide (OSu) ester like Boc-Lys(Boc)-OSu bypasses the need for *in situ* activation with carbodiimides (e.g., DCC). This is a critical process advantage because carbodiimide methods are known to produce highly reactive O-acylisourea intermediates that can rearrange into an unreactive and difficult-to-remove N-acylurea byproduct, complicating downstream purification. The use of Boc-Lys(Boc)-OSu provides a cleaner reaction profile by design, as the only stoichiometric byproduct is N-hydroxysuccinimide, which is highly water-soluble and easily removed during standard workup procedures.

Evidence DimensionByproduct Formation Profile
Target Compound DataForms water-soluble N-hydroxysuccinimide byproduct, easily removed by aqueous extraction.
Comparator Or BaselineIn situ activation with Boc-Lys(Boc)-OH + DCC: Forms insoluble dicyclohexylurea (DCU) and N-acylurea byproducts, requiring filtration and chromatography for removal.
Quantified DifferenceQualitative but high-impact difference in purification workload and potential for yield loss.
ConditionsStandard solution or solid-phase peptide coupling reactions.

This directly reduces purification time and cost, increases process robustness, and improves the likelihood of achieving high final product purity, which are key considerations in both lab-scale and manufacturing procurement.

Handling and Stability: Superior Processability as a Crystalline Solid

Boc-Lys(Boc)-OSu is a stable, crystalline solid that can be accurately weighed and handled under standard laboratory conditions, with long-term stability when stored at -20°C. This contrasts sharply with the alternative of using the free acid, Boc-Lys(Boc)-OH, with coupling reagents like EDC, which is hygroscopic and requires careful handling, or DCC, which is a moisture-sensitive, low-melting solid. The stability of the pre-activated OSu ester reduces material waste from degradation and improves reaction consistency, a critical factor for reproducible synthesis.

Evidence DimensionPhysical Form and Handling Stability
Target Compound DataWhite to off-white crystalline solid, stable for storage at -20°C.
Comparator Or BaselineEDC (coupling agent): Hygroscopic solid. DCC (coupling agent): Moisture-sensitive, low melting point solid (34-35°C).
Quantified DifferenceQualitative improvement in handling, weighing accuracy, and storage stability, leading to higher process reliability.
ConditionsStandard laboratory and chemical manufacturing environments.

For procurement, choosing a stable, easy-to-handle solid minimizes batch-to-batch variability, simplifies inventory management, and reduces the risk of failed reactions due to reagent degradation.

Workflow Compatibility: Simplified Deprotection in Boc-Based Synthesis

The dual Boc protection on both the α- and ε-amino groups is a deliberate strategic choice for synthesis workflows based on acid-labile deprotection. Both Boc groups are removed simultaneously in a single step with acids like TFA. This is a more streamlined process compared to using an orthogonally protected comparator like Boc-Lys(Z)-OSu, where the Boc group is removed with acid and the Z (benzyloxycarbonyl) group requires a separate, distinct chemical step (e.g., hydrogenolysis). For applications like the layer-by-layer synthesis of poly-L-lysine dendrimers or specific peptide sequences, the ability to deprotect both amines at once simplifies the process and reduces the number of synthetic operations required.

Evidence DimensionDeprotection Steps Required
Target Compound Data1 step (e.g., TFA) to deprotect both α- and ε-amino groups.
Comparator Or BaselineBoc-Lys(Z)-OSu: 2 distinct steps (TFA for α-NH2, then hydrogenolysis for ε-NH2).
Quantified Difference50% reduction in the number of deprotection steps for the lysine residue.
ConditionsBoc-based solid-phase or solution-phase peptide/dendrimer synthesis.

Reducing the number of synthetic steps is a primary driver for process efficiency, directly cutting labor, solvent usage, and time, making this compound the logical choice for Boc-based synthesis strategies requiring a fully deprotected lysine residue.

High-Purity Peptide Synthesis Requiring Minimal Purification

In the synthesis of therapeutic peptides or analytical standards where final purity is paramount, Boc-Lys(Boc)-OSu is the indicated choice over *in situ* activation methods. Its use avoids the formation of challenging-to-remove N-acylurea byproducts, streamlining the purification process and increasing the probability of passing strict purity specifications.

Convergent Synthesis of Lysine-Based Dendrimers and Branched Polymers

For the iterative synthesis of poly-L-lysine dendrimers or other branched architectures, this reagent is highly suitable. The pre-activated ester ensures efficient coupling to the core or previous generation, while the dual Boc protection allows for a simple, one-step deprotection with TFA to expose a new layer of primary amines for the next growth cycle, maximizing process efficiency.

Bioconjugation and Surface Functionalization under Controlled Conditions

When modifying sensitive biomolecules, surfaces, or nanoparticles, the clean reactivity of the OSu ester is a significant advantage. It allows for the controlled attachment of a protected lysine unit without introducing harsh coupling reagents or their byproducts into the system, preserving the integrity of the substrate.

XLogP3

1.8

Dates

Last modified: 08-15-2023

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